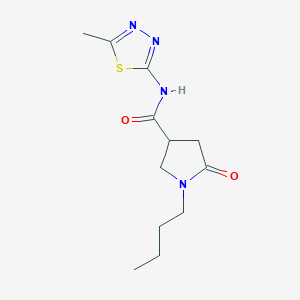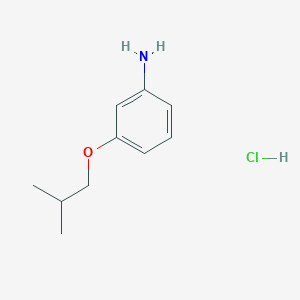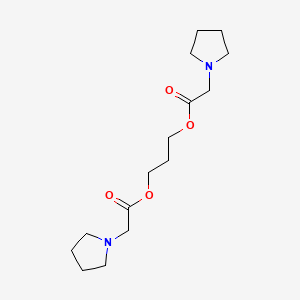![molecular formula C16H20N2O2S B4747809 N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide](/img/structure/B4747809.png)
N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide
Vue d'ensemble
Description
N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide, also known as MBP, is a chemical compound that has been extensively studied in scientific research. It belongs to the family of benzothiophene derivatives and has been found to have various applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide acts on various molecular targets, including dopamine and serotonin receptors. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood and behavior. N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide has also been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in the regulation of mood and behavior. N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide has also been found to decrease the levels of the stress hormone cortisol, which is involved in the body's response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its effects have been well-characterized. However, N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, its effects may vary depending on the specific cell line or animal model used in the experiment.
Orientations Futures
There are several future directions for research on N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide. One area of interest is the development of N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide analogs with improved pharmacological properties. Another area of interest is the investigation of N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide's effects on other molecular targets, such as G protein-coupled receptors. Additionally, further research is needed to understand the long-term effects of N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide on the brain and body, as well as its potential for use in clinical settings.
Conclusion:
In conclusion, N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antipsychotic, and antidepressant properties, and its mechanism of action involves the modulation of neurotransmitters such as dopamine and serotonin. While it has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its effects and potential for use in clinical settings.
Applications De Recherche Scientifique
N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antipsychotic, and antidepressant properties. N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to have antipsychotic effects in animal models of schizophrenia and to have antidepressant effects in animal models of depression.
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c19-16(14-12-21-15-5-2-1-4-13(14)15)17-6-3-7-18-8-10-20-11-9-18/h1-2,4-5,12H,3,6-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXVJCPAIHMYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4747729.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4747737.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4747753.png)
![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B4747761.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4747765.png)
![3-({[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4747770.png)

![ethyl 2-{[({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4747779.png)
![2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4747783.png)

![N-(3-methoxypropyl)-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4747801.png)
![4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoic acid](/img/structure/B4747811.png)